1-(4,6-dimethoxypyrimidin-2-yl)pyrrolidine-2-carboxamide
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Overview
Description
1-(4,6-Dimethoxypyrimidin-2-yl)pyrrolidine-2-carboxamide is a chemical compound that features a pyrrolidine ring attached to a pyrimidine moiety
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine scaffold have shown activity against ck1γ and ck1ε .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Pharmacokinetics
The physicochemical parameters of pyrrolidine, a similar compound, have been studied .
Result of Action
Compounds with a similar pyrrolidine scaffold have shown nanomolar activity against ck1γ and ck1ε .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-dimethoxypyrimidin-2-yl)pyrrolidine-2-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of appropriate precursors such as 2,4,6-trimethoxypyrimidine with suitable reagents.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.
Coupling of Pyrimidine and Pyrrolidine Rings: The final step involves coupling the pyrimidine and pyrrolidine rings through amide bond formation. This can be achieved using reagents such as carbodiimides or other coupling agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4,6-Dimethoxypyrimidin-2-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents such as halides or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or nucleophiles in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(4,6-Dimethoxypyrimidin-2-yl)pyrrolidine-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects.
Biological Studies: It can be used to study biological pathways and interactions due to its structural features.
Industrial Applications: The compound can be used in the synthesis of other complex molecules and materials.
Comparison with Similar Compounds
1-(4,6-Dimethoxypyrimidin-2-yl)urea: A compound with a similar pyrimidine ring but different functional groups.
Pyrrolidine-2,5-diones: Compounds with a pyrrolidine ring and different substituents.
Uniqueness: 1-(4,6-Dimethoxypyrimidin-2-yl)pyrrolidine-2-carboxamide is unique due to its specific combination of pyrimidine and pyrrolidine rings, which provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(4,6-dimethoxypyrimidin-2-yl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3/c1-17-8-6-9(18-2)14-11(13-8)15-5-3-4-7(15)10(12)16/h6-7H,3-5H2,1-2H3,(H2,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBKTTHNKVVCET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)N2CCCC2C(=O)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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